molecular formula C16H18N4O2S2 B2393819 5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2209965-96-6

5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile

Cat. No.: B2393819
CAS No.: 2209965-96-6
M. Wt: 362.47
InChI Key: KMXSOHAQNRTPQP-UHFFFAOYSA-N
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Description

5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyridine ring

Preparation Methods

The synthesis of 5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the pyridine ring. Common synthetic routes include:

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile include other thiophene-based compounds and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. For example:

The uniqueness of this compound lies in its combination of these structural elements, which may confer specific biological activities and applications.

Properties

IUPAC Name

5-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-13(14-4-9-23-12-14)19-5-7-20(8-6-19)24(21,22)16-3-2-15(10-17)18-11-16/h2-4,9,11-13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXSOHAQNRTPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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